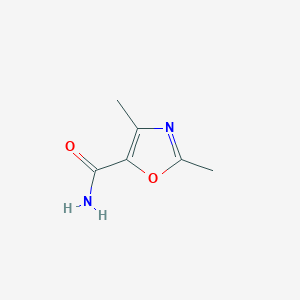

2,4-Dimethyloxazole-5-carboxamide

Descripción general

Descripción

Synthesis Analysis

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years .Molecular Structure Analysis

The molecular formula of 2,4-Dimethyloxazole-5-carboxamide is C6H8N2O2.Chemical Reactions Analysis

Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Aplicaciones Científicas De Investigación

Anticancer Activity

- A study by Rasal, Sonawane, & Jagtap (2020) designed and synthesized derivatives of 2,4-Dimethyloxazole-5-carboxamide with benzimidazole moieties, showing significant antiproliferative activity against certain human cancer cell lines, such as MDA-MB human cancer cell lines. This indicates potential for further development in anticancer drug research (Rasal, Sonawane, & Jagtap, 2020).

Antiviral Activity

- Srivastava et al. (1977) reported the synthesis of 2,4-Dimethyloxazole-5-carboxamide derivatives, which were tested for in vitro activity against various viruses including herpes and parainfluenza. Some of these compounds showed significant activity in inhibiting guanine nucleotide biosynthesis, indicating potential as antiviral agents (Srivastava, Pickering, Allen, Streeter, Campbell, & Witkowski, 1977).

Antituberculosis Activity

- Moraski et al. (2011) synthesized a set of compounds related to 2,4-Dimethyloxazole-5-carboxamide and evaluated their anti-tuberculosis activity. The study found that several compounds exhibited potent activity against multi- and extensive drug-resistant tuberculosis strains, demonstrating their potential as anti-TB agents (Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, & Miller, 2011).

Chemotherapy and Drug Metabolism

- The research by Kessel (1971) focused on the transport and accumulation of triazenoimidazoles, including compounds structurally related to 2,4-Dimethyloxazole-5-carboxamide, in L1210 cells. This study provides insights into the mechanisms of drug uptake and resistance, which is crucial for the development of effective chemotherapy treatments (Kessel, 1971).

Mechanism of Action Studies

- Saunders and Schultz (1970) investigated the mechanism of action of a triazenylimidazole compound similar to 2,4-Dimethyloxazole-5-carboxamide in bacteria. Their findings are significant for understanding how these compounds interact with biological systems and can guide the development of new drugs (Saunders & Schultz, 1970).

Safety And Hazards

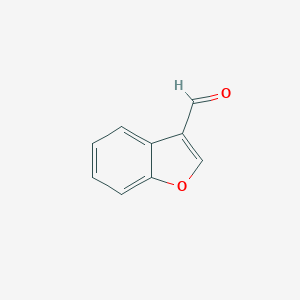

The safety data sheet of a similar compound, 2,4-Dimethyloxazole-5-carboxaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2,4-dimethyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZDOEYIBDCBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyloxazole-5-carboxamide | |

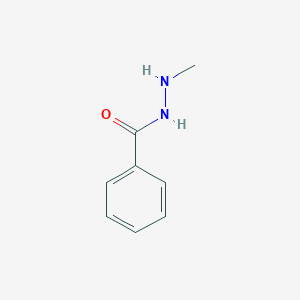

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)